molecular formula C6H10O8S2 B13942251 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid CAS No. 63512-47-0

2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid

Katalognummer: B13942251
CAS-Nummer: 63512-47-0
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: YELOIFXNGVYAQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid involves multiple steps, typically starting with the preparation of raw materials that contain sulfonyl and carboxymethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid can be compared with other similar compounds that contain sulfonyl and carboxymethyl groups. Some of these similar compounds include:

    Methanesulfonic acid: Known for its strong acidic properties and use in various chemical reactions.

    Ethanesulfonic acid: Similar to methanesulfonic acid but with an additional carbon atom, leading to different chemical properties.

    Sulfoacetic acid: Contains both sulfonyl and carboxyl groups, similar to this compound, but with different structural arrangements.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties .

Eigenschaften

CAS-Nummer

63512-47-0

Molekularformel

C6H10O8S2

Molekulargewicht

274.3 g/mol

IUPAC-Name

2-[2-(carboxymethylsulfonyl)ethylsulfonyl]acetic acid

InChI

InChI=1S/C6H10O8S2/c7-5(8)3-15(11,12)1-2-16(13,14)4-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI-Schlüssel

YELOIFXNGVYAQF-UHFFFAOYSA-N

Kanonische SMILES

C(CS(=O)(=O)CC(=O)O)S(=O)(=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.